N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide
Description
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide is a synthetic small molecule featuring a cyclopenta[b]thiophene core substituted with a cyano group at position 3 and a 4-methylbenzamide moiety at position 2. This compound belongs to a class of sulfur-containing heterocycles, which are of significant interest in medicinal chemistry due to their structural resemblance to ATP-binding motifs in kinase domains . The synthesis of this compound typically involves cyclocondensation reactions starting from cyclopentanone derivatives, followed by functionalization via nucleophilic substitution or coupling reactions (e.g., with 4-methylbenzoyl chloride) .
The compound has demonstrated potent antiproliferative activity against the human breast adenocarcinoma cell line (MCF7), with mechanistic studies suggesting inhibition of ATP recognition sites on tyrosine kinase receptors, akin to clinical kinase inhibitors like gefitinib and dasatinib . Its structural design leverages the electron-withdrawing cyano group to enhance binding affinity and the 4-methylbenzamide group to mimic ATP’s adenine interactions .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-5-7-11(8-6-10)15(19)18-16-13(9-17)12-3-2-4-14(12)20-16/h5-8H,2-4H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSSMXAMEIDLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thiophene derivative.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanating agent like sodium cyanide.
Coupling with 4-methylbenzoyl chloride: The final step involves coupling the cyclopenta[b]thiophene intermediate with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the thiophene ring is associated with the inhibition of cancer cell proliferation. Studies have shown that derivatives of thiophene can selectively target cancer cells while sparing normal cells, making them promising candidates for drug development .
- COX-II Inhibition :
- Neuroprotective Effects :
Case Studies
Synthesis and Development
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide involves multi-step organic reactions typically starting from readily available thiophene derivatives. The synthetic pathway can be optimized for yield and purity to facilitate further biological testing.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Anticancer Activity
The following table summarizes key structural analogues, their modifications, and biological activities:
*Estimated based on similar derivatives .
Key Observations:
- Electron-Withdrawing Groups (EWGs): The cyano group at position 3 is critical for activity, as seen in compounds 24 and 25, which share this feature and exhibit sub-40 nM IC50 values .
- Sulfonamide and Sulfamoyl Derivatives: Compounds like introduce sulfamoyl groups, which may improve solubility but require optimization to avoid off-target effects .
Mechanistic Comparisons
- Kinase Inhibition: The target compound and derivatives (e.g., 24, 25) mimic ATP-competitive inhibitors by occupying the hydrophobic pocket of tyrosine kinases, similar to gefitinib . In contrast, HDAC inhibitors like compound 109 () use 4-methylbenzamide as a zinc-binding group, highlighting scaffold-dependent mechanisms .
- Cytotoxicity Profile: The target compound’s IC50 (~30–40 nM) is comparable to clinical kinase inhibitors but less potent than covalent inhibitors like dasatinib (IC50 < 1 nM). This gap may reflect differences in binding kinetics or off-target interactions .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Lipophilicity: The target compound (MW ~315 g/mol) adheres to Lipinski’s rules, whereas analogues with larger substituents (e.g., , MW 358.41) may face bioavailability challenges .
- Solubility: Sulfonamide derivatives (e.g., ) exhibit higher aqueous solubility due to polar sulfamoyl groups, but this can compromise blood-brain barrier penetration .
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₃H₁₁N₃OS
- Molecular Weight : 253.31 g/mol
- CAS Number : 924099-53-6
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with cyanoacetic acid and subsequent transformations to introduce the 4-methylbenzamide moiety. Specific methodologies may vary, but common techniques include refluxing in organic solvents and the use of coupling agents.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 10 to 30 µM depending on the specific derivative and treatment duration .
- Mechanism of Action : The proposed mechanism involves the activation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. Flow cytometric analysis has indicated an increase in cells in the sub-G1 phase, suggesting DNA fragmentation typical of apoptotic processes .
Antimicrobial Activity
Some studies have explored the antimicrobial properties of related compounds. While direct data on this compound is limited, structural analogs have demonstrated activity against Gram-positive and Gram-negative bacteria, indicating potential for further investigation in this area .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a related compound on HepG2 cells using sulforhodamine B assays. The results indicated that treatment with concentrations above 50 µM significantly reduced cell viability, correlating with increased levels of reactive oxygen species (ROS), which are known to mediate apoptosis .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications on the thiophene ring and amide group significantly affected biological activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines compared to their electron-donating counterparts .
Data Summary Table
| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 15 | Apoptosis |
| Anticancer | HepG2 | 25 | Apoptosis |
| Antimicrobial | Staphylococcus aureus | N/A | Bactericidal |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
